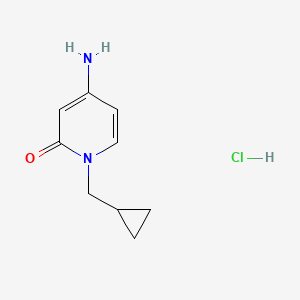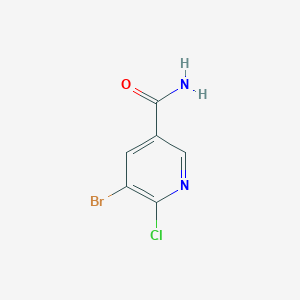
4-Amino-1-(cyclopropylmethyl)pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-1-(cyclopropylmethyl)pyridin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2503207-00-7 . It has a molecular weight of 200.67 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.ClH/c10-8-3-4-11(9(12)5-8)6-7-1-2-7;/h3-5,7H,1-2,6,10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . More specific physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique
Environmental and Dietary Exposures
Effect of Diet on Serum Albumin and Hemoglobin Adducts : This study investigates the exposure to heterocyclic amines, specifically 2‐Amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP), through diet and its potential role in human carcinogenesis. It highlights the significance of dietary habits in the formation of serum albumin and hemoglobin adducts as biomarkers for assessing internal PhIP dose and dietary exposure, suggesting implications for studying the role of heterocyclic amines in colon cancer and other diseases (Magagnotti et al., 2000).
Environmental Exposure to Pesticides : A cross-sectional study in South Australia explored the environmental exposure of preschool children to organophosphorus and pyrethroid pesticides, emphasizing the importance of understanding exposure levels for public health policy development (Babina et al., 2012).
Carcinogenicity and Metabolic Studies
Metabolism of Dietary Carcinogens : Research on the metabolism of HCAs like PhIP in humans and rodents at low doses reveals significant insights into the bioactivation and DNA adduct formation processes. These studies underscore the differences in metabolic pathways between humans and laboratory animals, highlighting the role of genetic polymorphisms in individual susceptibility to carcinogenic effects of HCAs (Turteltaub et al., 1999).
Xenobiotic Metabolizing Gene Variants : Investigating the influence of genetic polymorphisms on the metabolism of HCAs and their association with cancer risk. This line of research is crucial for understanding individual variability in cancer susceptibility due to dietary carcinogen exposure (Koutros et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
4-amino-1-(cyclopropylmethyl)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-3-4-11(9(12)5-8)6-7-1-2-7;/h3-5,7H,1-2,6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANMBVKMFEVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(cyclopropylmethyl)pyridin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)






![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)
